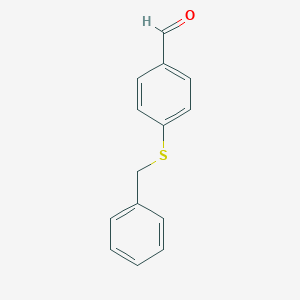

4-(Benzylsulfanyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEZWYYYMVTEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511267 | |

| Record name | 4-(Benzylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78832-95-8 | |

| Record name | 4-(Benzylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzylsulfanyl Benzaldehyde

Conventional Synthetic Routes

Traditional methods for synthesizing 4-(Benzylsulfanyl)benzaldehyde often rely on well-established chemical reactions, including nucleophilic aromatic substitution and condensation reactions.

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction in organic chemistry and a common method for preparing this compound. numberanalytics.comnih.gov This approach typically involves the reaction of a benzyl (B1604629) mercaptan with a substituted benzaldehyde (B42025), where a good leaving group on the aromatic ring is displaced by the sulfur nucleophile.

A frequently employed method involves the reaction of benzyl mercaptan with 4-chlorobenzaldehyde (B46862). nih.gov In a typical procedure, benzyl mercaptan is treated with a base, such as potassium hydroxide (B78521) in ethanol (B145695), to form the corresponding thiolate anion. nih.gov This nucleophilic thiolate then attacks the electron-deficient aromatic ring of 4-chlorobenzaldehyde, displacing the chloride ion to yield this compound. nih.gov This reaction is often carried out under reflux conditions for an extended period to ensure completion. nih.gov A reported yield for this specific reaction is 76%. nih.gov

Another variation of this approach utilizes 4-fluorobenzaldehyde (B137897) as the starting material. mdpi.com The higher reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution can sometimes lead to improved reaction conditions or yields. mdpi.com For instance, the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in the presence of anhydrous potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) has been reported to produce the corresponding thioether derivative in high yield. mdpi.com Similarly, the reaction of 2-fluoro-4-trifluoromethylbenzaldehyde with benzyl mercaptan and potassium carbonate in isopropanol (B130326) has been used to synthesize a related benzylsulfanyl benzaldehyde derivative. researchgate.net

The choice of solvent can also play a crucial role. Dimethylformamide (DMF) is another common solvent for these types of reactions, often used with a base like potassium carbonate. mdma.ch

Table 1: Examples of Nucleophilic Aromatic Substitution for this compound Synthesis

| Starting Aldehyde | Reagent | Base | Solvent | Reaction Conditions | Yield |

| 4-chlorobenzaldehyde | Benzyl mercaptan | Potassium hydroxide | 95% Ethanol | Reflux, 24 h | 76% nih.gov |

| 4-fluorobenzaldehyde | 1,3-dihydro-2H-1,3-benzimidazole-2-thione | Anhydrous Potassium Carbonate | DMSO | Reflux, 1 h | 92% mdpi.com |

| 4-bromo-2,5-dimethoxybenzaldehyde | Benzyl mercaptan | Potassium Carbonate | DMF | Stirred, 48 h | Not specified mdma.ch |

| 2-fluoro-4-trifluoromethylbenzaldehyde | Benzyl mercaptan | Potassium Carbonate | i-PrOH | Reflux, 24 h | Not specified researchgate.net |

Note: The table presents examples of related nucleophilic aromatic substitution reactions to illustrate the general methodology.

Condensation reactions, particularly those of the Claisen-Schmidt type, are pivotal in organic synthesis for forming carbon-carbon bonds. magritek.com While not a direct route to this compound itself, these reactions utilize it as a key starting material for the synthesis of more complex molecules like chalcones. researchgate.net

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with another carbonyl compound in the presence of a base or acid catalyst. magritek.com In the context of this compound, it is reacted with various ketones to produce α,β-unsaturated ketones, commonly known as chalcones. researchgate.net

For example, this compound can be condensed with acetophenone (B1666503) derivatives in the presence of a base like sodium hydroxide in ethanol to yield the corresponding chalcone (B49325). researchgate.net Similarly, it can react with cyclic ketones such as 1-indanone (B140024) or 1-tetralone (B52770) under basic conditions to form benzylidene derivatives. nih.gov These subsequent products are often investigated for their biological activities. nih.gov

The general mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. umkc.edu The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the stable, conjugated chalcone product. magritek.com

Advanced Synthetic Strategies

To address the limitations of conventional methods, such as harsh reaction conditions and the generation of waste, advanced synthetic strategies are being explored. These include catalytic approaches and the application of green chemistry principles.

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of chemical reactions. In the synthesis of benzaldehyde derivatives, various catalytic systems have been investigated.

Phase-transfer catalysis (PTC) has been successfully employed for the selective oxidation of benzyl alcohols to the corresponding benzaldehydes using potassium permanganate (B83412) in non-polar solvents. rasayanjournal.co.in This method avoids the over-oxidation to carboxylic acids. rasayanjournal.co.in While not a direct synthesis of this compound, this highlights the potential of catalytic methods in controlling the oxidation state of the aldehyde functional group.

The use of metal nanoparticles as catalysts is another promising area. For instance, gold nanoparticles (AuNPs) immobilized in a microfluidic system have shown high selectivity in the oxidation of benzyl alcohol to benzaldehyde. rsc.org Nickel ferrite (B1171679) (NiFe2O4) nanoparticles have also been demonstrated as an efficient and reusable catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. nih.gov

Furthermore, a patented method describes the preparation of 4-methylthiobenzaldehyde (B8764516) using a specialized SZTA catalyst (a mixed oxide catalyst) and carbon monoxide. google.comgoogle.com This indicates the potential for developing bespoke catalytic systems for the synthesis of thioether-substituted benzaldehydes.

The principles of green chemistry aim to design chemical processes that are environmentally benign. core.ac.ukrjpn.org This involves using safer solvents, reducing waste, and improving energy efficiency. acs.org

In the context of this compound synthesis, applying green chemistry principles could involve several strategies. One approach is the use of water as a solvent, which is non-toxic and environmentally friendly. imist.ma Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. cem.com Solvent-free reaction conditions, where the reactants are mixed without a solvent, also align with green chemistry principles by minimizing waste. imist.masigmaaldrich.com

For example, the condensation reactions to form chalcones from benzaldehydes can be carried out using a catalytic amount of a base, avoiding the need for stoichiometric amounts of hazardous reagents. imist.ma The use of recyclable catalysts, such as the aforementioned NiFe2O4 nanoparticles, also contributes to a greener process. nih.gov

Yield Optimization and Process Intensification Studies in this compound Production

Optimizing reaction yields and intensifying production processes are crucial for the economic viability of any chemical synthesis. Several factors can be manipulated to improve the outcome of this compound synthesis.

Table 2: Factors Influencing Yield and Process Intensification

| Factor | Influence on the Process |

| Catalyst Selection | The choice of catalyst can significantly impact reaction rate, selectivity, and yield. For example, using a more active catalyst could reduce reaction time and temperature. nih.gov |

| Reaction Conditions | Optimizing parameters like temperature, pressure, and reaction time is essential. For instance, microwave irradiation can dramatically shorten reaction times compared to conventional heating. cem.com |

| Solvent Choice | The solvent can affect the solubility of reactants and the reaction mechanism. Using a solvent that facilitates the reaction can lead to higher yields. mdma.ch |

| Reactant Ratios | Adjusting the stoichiometry of the reactants can push the equilibrium towards the desired product and maximize the conversion of the limiting reagent. |

| Purification Techniques | Efficient purification methods like recrystallization or chromatography are necessary to obtain a high-purity product, which can influence the overall isolated yield. nih.gov |

Process intensification technologies, such as reactive distillation, offer a way to combine reaction and separation into a single unit, leading to significant savings in capital and operational costs, as well as reduced CO2 emissions. utwente.nl While not specifically reported for this compound, the successful application of reactive distillation in the synthesis of natural benzaldehyde suggests its potential applicability. utwente.nl Continuous flow reactors are another process intensification tool that can enhance efficiency and yield in industrial production.

Chemical Reactivity and Transformation Mechanisms of 4 Benzylsulfanyl Benzaldehyde

Nucleophilic Reactivity of the Aldehyde Moiety in 4-(Benzylsulfanyl)benzaldehyde

The aldehyde functional group in this compound is a key center for nucleophilic attack. The electrophilicity of the carbonyl carbon, arising from the polarization of the carbon-oxygen double bond, makes it susceptible to a variety of nucleophilic addition reactions. However, it is important to note that aromatic aldehydes like this compound are generally less reactive towards nucleophiles than their aliphatic counterparts. libretexts.orgyoutube.comwyzant.com This reduced reactivity is attributed to the electron-donating resonance effect of the benzene (B151609) ring, which decreases the partial positive charge on the carbonyl carbon. libretexts.orgyoutube.com

Several important synthetic transformations exploit the nucleophilic reactivity of the aldehyde group in molecules structurally similar to this compound. These include the Grignard reaction, the Wittig reaction, and the Knoevenagel condensation.

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the aldehyde group of this compound would result in the formation of a secondary alcohol. organic-chemistry.orgpressbooks.publeah4sci.commt.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to a new carbon-carbon bond. pressbooks.pub Subsequent protonation of the resulting alkoxide intermediate yields the final alcohol product. pressbooks.pubmt.com

Wittig Reaction: This reaction provides a powerful method for converting the aldehyde functionality into an alkene. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, which acts as the nucleophile. masterorganicchemistry.com The mechanism is believed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. wikipedia.org The stereochemistry of the resulting alkene is influenced by the nature of the substituents on the ylide. wikipedia.org

Knoevenagel Condensation: This is a nucleophilic addition of an active hydrogen compound to the aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product. sigmaaldrich.comwikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org The active methylene (B1212753) compound, flanked by electron-withdrawing groups, is deprotonated to form a nucleophilic carbanion that attacks the aldehyde carbonyl. Subsequent elimination of a water molecule drives the reaction to completion. sigmaaldrich.com

Table 1: Nucleophilic Addition Reactions of the Aldehyde Moiety

| Reaction Name | Nucleophile | Intermediate | Final Product |

|---|---|---|---|

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Alkoxide | Secondary Alcohol |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene |

| Knoevenagel Condensation | Active Methylene Compound (Z-CH₂-Z') | β-hydroxy carbonyl | α,β-unsaturated compound |

Electrophilic Transformations and Substitutions of this compound

The two aromatic rings in this compound are susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is governed by the electronic properties of the substituents attached to the rings.

The benzaldehyde (B42025) ring possesses an aldehyde group (-CHO), which is a deactivating and meta-directing group for electrophilic aromatic substitution. The electron-withdrawing nature of the carbonyl group reduces the electron density of the aromatic ring, making it less reactive than benzene. The meta-directing effect is due to the destabilization of the ortho and para arenium ion intermediates through resonance. lkouniv.ac.in

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. lkouniv.ac.in

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lkouniv.ac.in

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using a Lewis acid catalyst. masterorganicchemistry.com

The interplay of the directing effects of the aldehyde and benzylsulfanyl groups would likely lead to a mixture of products, with substitution occurring on either aromatic ring depending on the reaction conditions.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Ring | Electronic Effect | Directing Effect |

|---|---|---|---|

| -CHO | Benzaldehyde | Deactivating | Meta |

| -S-CH₂-Ph | Benzyl (B1604629) | Activating (potentially) | Ortho, Para |

Redox Chemistry and Applications involving this compound

The aldehyde and sulfide (B99878) functionalities in this compound can undergo both oxidation and reduction reactions.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) or chromic acid. The sulfur atom in the thioether linkage is also susceptible to oxidation, which can yield a sulfoxide (B87167) or a sulfone, depending on the strength of the oxidizing agent and the reaction conditions.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. masterorganicchemistry.com Catalytic hydrogenation can also be employed to reduce the aldehyde and potentially other reducible functional groups in the molecule.

The synthesis of this compound itself involves a redox-neutral nucleophilic substitution reaction between 4-chlorobenzaldehyde (B46862) and benzyl mercaptan under basic conditions. vulcanchem.com

In terms of applications, derivatives of this compound have been investigated for their biological activities. For instance, related compounds have been studied for their potential as antimalarial and antitrypanosomal agents. vulcanchem.com The mechanism of action for the antimalarial activity is thought to involve the inhibition of β-hematin formation, a crucial process for the survival of the malaria parasite. vulcanchem.com

Cycloaddition Reactions involving this compound

While specific examples of cycloaddition reactions involving this compound are not extensively documented, the presence of the aldehyde and aromatic functionalities suggests potential participation in such transformations.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com The aldehyde group can act as a dienophile in hetero-Diels-Alder reactions, where it provides the 2π electron system. wikipedia.org The benzene rings themselves are generally unreactive as dienes in Diels-Alder reactions due to their aromatic stability.

1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgnih.govresearchgate.net The aldehyde group could potentially act as a dipolarophile. For instance, nitrile oxides, generated in situ from oximes, can undergo 1,3-dipolar cycloaddition with alkenes or alkynes. nih.govchegg.com While less common, aldehydes can also participate in these reactions.

The feasibility of these cycloaddition reactions would depend on the specific reactants and reaction conditions, as well as the activation of the aldehyde or aromatic moieties.

Mechanistic Investigations of Key Reactions of this compound

The mechanisms of the fundamental reactions involving the aldehyde group of this compound have been extensively studied for analogous aromatic aldehydes.

Nucleophilic Addition: The general mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. pressbooks.pub This is followed by protonation of the oxygen to yield the final product. pressbooks.pub

Wittig Reaction Mechanism: The mechanism of the Wittig reaction has been a subject of detailed investigation. It is generally accepted to proceed through a concerted [2+2] cycloaddition of the ylide and the aldehyde to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide. wikipedia.orglibretexts.orgstudy.com

Knoevenagel Condensation Mechanism: The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. organic-chemistry.org This carbanion then acts as a nucleophile, attacking the aldehyde carbonyl to form an aldol-type intermediate, which subsequently undergoes dehydration. wikipedia.orgorganic-chemistry.org

Electrophilic Aromatic Substitution Mechanism: This proceeds via a two-step mechanism. msu.edu In the first, rate-determining step, the electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu In the second, fast step, a proton is removed from the arenium ion, restoring the aromaticity of the ring. msu.edu

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms of related benzaldehyde derivatives, providing detailed insights into transition states and reaction pathways. For example, the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole has been studied to understand the formation of hemiaminals and Schiff bases, revealing the transition states for hydrogen transfer, nucleophilic attack, and subsequent dehydration. nih.gov

Derivatization and Structural Modifications of 4 Benzylsulfanyl Benzaldehyde

Synthesis of Chalcone (B49325) Derivatives from 4-(Benzylsulfanyl)benzaldehyde

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are important intermediates in the biosynthesis of flavonoids and are synthesized chemically through the Claisen-Schmidt condensation. ijarsct.co.in This reaction involves the base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503) derivative. ijarsct.co.inpharmascholars.com

In this context, this compound reacts with various substituted acetophenones in the presence of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), dissolved in an alcoholic solvent like ethanol (B145695) or methanol. pharmascholars.comnih.gov The base abstracts an α-proton from the acetophenone to generate a reactive enolate ion. This ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, i.e., the chalcone derivative. The general scheme for this synthesis is a well-established and efficient method for generating diverse chalcone structures. Chalcones derived from the structurally similar 4-(benzyloxy)benzaldehyde (B125253) have been synthesized in good yields using these methods. researchgate.netuniv-ovidius.ro

| Reactant 1 | Reactant 2 (Acetophenone Derivative) | Base/Solvent | Resulting Chalcone Derivative |

| This compound | Acetophenone | KOH / Ethanol | 1-Phenyl-3-(4-(benzylsulfanyl)phenyl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | NaOH / Methanol | 1-(4-Methoxyphenyl)-3-(4-(benzylsulfanyl)phenyl)prop-2-en-1-one |

| This compound | 4'-Chloroacetophenone | KOH / Ethanol | 1-(4-Chlorophenyl)-3-(4-(benzylsulfanyl)phenyl)prop-2-en-1-one |

| This compound | 2-Acetylthiophene | NaOH / Ethanol | 1-(Thiophen-2-yl)-3-(4-(benzylsulfanyl)phenyl)prop-2-en-1-one |

Formation of Heterocyclic Systems utilizing this compound

The aldehyde functionality of this compound is a key feature that allows it to be a precursor for a multitude of heterocyclic compounds. It can participate in various cyclocondensation reactions to form stable ring systems.

Pyrimidine (B1678525) derivatives can be synthesized using this compound through well-known multi-component reactions like the Biginelli reaction. This one-pot synthesis typically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound (e.g., ethyl acetoacetate), and urea (B33335) or thiourea. gsconlinepress.com When this compound is used, it forms the C4-substituent of the resulting dihydropyrimidine (B8664642) ring.

Alternatively, pyrimidines can be synthesized from chalcone precursors. pnrjournal.com The chalcone derived from this compound can react with urea, thiourea, or guanidine. In this reaction, the α,β-unsaturated carbonyl system of the chalcone undergoes a Michael addition followed by intramolecular cyclization and dehydration to yield the corresponding substituted pyrimidine derivative. Furthermore, fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines bearing a benzylsulfanyl group, have been synthesized, highlighting the utility of this moiety in creating complex heterocyclic structures. nih.gov

| Precursor from this compound | Reagents | Heterocyclic Product |

| This compound | Ethyl acetoacetate, Urea, HCl | Ethyl 6-methyl-2-oxo-4-(4-(benzylsulfanyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| 1-Phenyl-3-(4-(benzylsulfanyl)phenyl)prop-2-en-1-one | Guanidine hydrochloride, Base | 2-Amino-6-phenyl-4-(4-(benzylsulfanyl)phenyl)pyrimidine |

| 1-Phenyl-3-(4-(benzylsulfanyl)phenyl)prop-2-en-1-one | Thiourea, Base | 6-Phenyl-4-(4-(benzylsulfanyl)phenyl)pyrimidine-2(1H)-thione |

The synthesis of imidazole (B134444) derivatives from this compound can be achieved through methods such as the Radziszewski synthesis or other multi-component reactions. researchgate.net A common approach involves the condensation of the aldehyde with a 1,2-dicarbonyl compound (e.g., benzil), and ammonium (B1175870) acetate, which serves as the nitrogen source, in glacial acetic acid. researchgate.net

For 1,2,4-triazole (B32235) derivatives, a common synthetic route involves the initial conversion of this compound into a Schiff base (imine) by condensation with an appropriate amine, such as an aminotriazole. researchgate.netnepjol.info Alternatively, the aldehyde can be used to synthesize a precursor containing a functional group amenable to cyclization. For example, reaction with thiosemicarbazide (B42300) yields a thiosemicarbazone, which can be oxidatively cyclized to form an aminothiadiazole or rearranged to form a triazole-thiol. mdpi.com The synthesis of 1,2,3-triazoles often utilizes "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov In this approach, a derivative of this compound functionalized with either an alkyne or an azide (B81097) group would be reacted with a corresponding azide or alkyne partner to form the 1,4-disubstituted 1,2,3-triazole ring. mdpi.com

Pyrazole (B372694) derivatives are readily synthesized from chalcone intermediates. The chalcones prepared from this compound serve as excellent precursors for pyrazolines and pyrazoles. eurekaselect.comthepharmajournal.com The reaction of a 4-(benzylsulfanyl)phenyl-substituted chalcone with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol or acetic acid leads to cyclization, forming a pyrazoline ring. thepharmajournal.com Subsequent oxidation of the pyrazoline, if desired, yields the aromatic pyrazole ring. eurekaselect.com This method is a highly effective and modular approach to synthesizing a wide range of substituted pyrazoles. healthcare-bulletin.co.ukeurekaselect.com

Thiophene (B33073) synthesis can be achieved through various established methods, such as the Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. rroij.com Chalcones derived from this compound can also be used as starting materials for thiophene synthesis. For instance, reaction with elemental sulfur and a reagent like malononitrile (B47326) in the presence of a base can lead to the formation of highly substituted 2-aminothiophene derivatives. pnrjournal.com

Quinazolinone derivatives are an important class of fused heterocycles. A primary synthetic route to 2-substituted-4(3H)-quinazolinones involves the condensation of an aldehyde with 2-aminobenzamide. organic-chemistry.org In this reaction, this compound reacts with 2-aminobenzamide, typically in the presence of an acid catalyst or an oxidizing agent. organic-chemistry.orgmdpi.com The reaction proceeds via the initial formation of a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation (or dehydrogenation) to afford the stable aromatic quinazolinone ring system. Various catalysts and reaction conditions have been developed to promote this transformation efficiently. nih.govnih.gov

| Starting Materials | Key Reaction Type | Heterocyclic Product |

| This compound, 2-Aminobenzamide | Condensation/Cyclization/Oxidation | 2-(4-(Benzylsulfanyl)phenyl)quinazolin-4(3H)-one |

| This compound, Isatoic anhydride, Amine | Multi-component reaction | 3-Substituted-2-(4-(benzylsulfanyl)phenyl)quinazolin-4(3H)-one |

The synthesis of complex heterocyclic systems such as benzothiazolylthiazolidinones from this compound is a multi-step process. A representative synthetic strategy involves two key steps.

First, an intermediate Schiff base (imine) is formed. This is achieved through the condensation reaction between this compound and a substituted 2-aminobenzothiazole. The reaction is typically carried out by refluxing the reactants in an alcohol solvent, often with a catalytic amount of acid (e.g., glacial acetic acid).

Second, the resulting imine is cyclized to form the thiazolidinone ring. This is accomplished by reacting the Schiff base with a compound containing a thiol and a carboxylic acid group, most commonly thioglycolic acid (mercaptoacetic acid). The thiol group of thioglycolic acid attacks the imine carbon, followed by an intramolecular cyclization via amide bond formation, leading to the desired 2,3-disubstituted thiazolidin-4-one ring attached to the benzothiazole (B30560) system. This synthetic approach has been successfully applied to structurally similar aldehydes like 4-(methylthio)benzaldehyde. nih.gov

Benzimidazolone Derivative Synthesis and Research

The synthesis of derivatives incorporating the benzimidazole (B57391) moiety from aldehyde precursors is a well-established area of medicinal chemistry. While direct synthesis of a benzimidazolone derivative from this compound is not extensively documented in readily available literature, the synthesis of related benzimidazole structures has been reported. For instance, the compound 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde is synthesized from 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde (B137897). researchgate.netmdpi.comresearchgate.net This reaction, typically conducted in dimethyl sulfoxide (B87167) (DMSO) with a base like potassium carbonate, proceeds via a nucleophilic aromatic substitution. researchgate.netmdpi.com An alternative reported method involves heating with 4-iodobenzaldehyde, CuI, and 1,10-phenanthroline (B135089) in DMF. mdpi.com

This synthesized benzimidazole-aldehyde conjugate serves as a versatile intermediate for further derivatization. For example, it can be reacted with thiosemicarbazide to form 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. researchgate.netmdpi.com

General synthetic routes to the benzimidazolone core, which could potentially be adapted for precursors like this compound, often involve the cyclization of o-phenylenediamine (B120857) derivatives or intramolecular N-arylation of ureas. organic-chemistry.org A palladium-catalyzed urea cyclization is one such method that yields benzimidazolones in high yields. organic-chemistry.org Another approach involves the use of a stable carbonyl source, such as 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one, to facilitate the one-pot synthesis of the benzimidazolone ring system under neutral or acidic conditions. organic-chemistry.org These established methods provide a strategic blueprint for the potential synthesis of novel benzimidazolone derivatives incorporating the 4-(benzylsulfanyl)phenyl moiety.

Table 1: Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-dihydro-2H-1,3-benzimidazole-2-thione, 4-fluorobenzaldehyde | DMSO, anhydrous K₂CO₃, reflux | 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde | 92% | mdpi.com |

Structure-Activity Relationship (SAR) Studies in this compound Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR insights can be inferred from studies on structurally related benzazole and benzothiazole compounds. esisresearch.org

Research on multisubstituted benzazoles has revealed key structural features that influence antimicrobial activity. For example, the nature of the heterocyclic ring system is crucial; studies have shown that a benzothiazole nucleus can enhance activity against specific bacteria like Staphylococcus aureus. esisresearch.org Furthermore, the electronic properties of substituents play a significant role. The presence of electron-withdrawing groups, such as a nitro or chloro group, at position 5 of the benzazole ring has been shown to increase antifungal activity against Candida albicans. esisresearch.org

The nature of the linker between the core heterocyclic system and the phenyl ring also modulates activity. It has been observed that a thiomethylene (-S-CH₂-) or ethyl bridge can enhance antifungal potency. esisresearch.org Conversely, certain modifications can be detrimental; an aminomethyl bridge was found to decrease activity against Streptococcus faecalis. esisresearch.org

In the context of designing derivatives from this compound, these findings suggest that modifications on both the benzylsulfanyl and the benzaldehyde (B42025) portions are critical. For instance, introducing electron-withdrawing substituents on the benzaldehyde phenyl ring or modifying the sulfur linkage could systematically alter the biological profile of the resulting analogs.

Table 2: Inferred SAR Insights for Benzazole Derivatives

| Structural Modification | Position/Region | Effect on Antimicrobial Activity | Reference |

|---|---|---|---|

| Benzothiazole nucleus | Heterocyclic core | Enhanced activity against S. aureus | esisresearch.org |

| Electron-withdrawing groups (e.g., Cl, NO₂) | Position 5 of benzazole | Increased activity against C. albicans | esisresearch.org |

| Thiomethylene or ethyl bridge | Linker | Enhanced activity against C. albicans | esisresearch.org |

Combinatorial and Library Synthesis Approaches for this compound Analogs

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of compounds, or "libraries," for high-throughput screening. acs.orgwikipedia.org The this compound scaffold is well-suited for such library synthesis due to the reactive aldehyde functional group, which can serve as a handle for introducing molecular diversity.

A common strategy in combinatorial chemistry is solid-phase organic synthesis (SPOS), where molecules are built upon a solid support, such as a resin bead. acs.orgimperial.ac.uk This approach simplifies purification, as excess reagents and byproducts can be washed away after each reaction step. wikipedia.org The "split-mix" or "split and pool" synthesis method is a powerful technique used in SPOS to generate vast libraries. wikipedia.org In this method, a batch of resin is split into multiple portions, each is reacted with a different building block, and then all portions are recombined. Repeating this cycle allows for the exponential creation of unique compounds on individual beads. wikipedia.org

The aldehyde group of this compound can be exploited in a variety of reactions to build a diverse library of analogs. For example, resin-bound benzaldehydes can undergo condensation reactions with substituted phenylacetonitriles to generate a range of stilbene-like structures. acs.org Other potential transformations include:

Reductive amination: Reaction with a library of primary or secondary amines followed by reduction to yield a diverse set of benzylamine (B48309) derivatives.

Wittig reaction: Reaction with a library of phosphonium (B103445) ylides to produce a variety of alkene derivatives.

Aldol condensation: Reaction with various ketones or other aldehydes to introduce new carbon-carbon bonds and further functionalization.

These combinatorial approaches enable the systematic exploration of the chemical space around the this compound core, facilitating the discovery of new derivatives with optimized properties.

Biological and Pharmacological Research Applications of 4 Benzylsulfanyl Benzaldehyde and Its Derivatives

Antimalarial Research Applications

The global challenge of malaria, exacerbated by the emergence of drug-resistant parasite strains, necessitates the discovery of new and effective antimalarial agents. In this context, 4-(Benzylsulfanyl)benzaldehyde and its derivatives have been identified as compounds of interest. vulcanchem.com

A crucial biological process for the survival of the malaria parasite, Plasmodium, within red blood cells is the detoxification of heme. During the digestion of hemoglobin, toxic-free heme is released, which the parasite crystallizes into an insoluble and non-toxic polymer called hemozoin (also known as β-hematin). This process is a validated target for many antimalarial drugs.

Research has indicated that this compound and its derivatives may exert their antimalarial effect by inhibiting the formation of β-hematin. vulcanchem.com By disrupting this critical detoxification pathway, the accumulation of toxic-free heme is thought to lead to parasite death. The evaluation of various chalcone (B49325) derivatives, synthesized from this compound, has shown their potential as inhibitors of β-hematin formation.

Table 1: Hemozoin Formation Inhibition by Selected Chalcone Derivatives

| Compound | Derivative Type | Inhibition of β-hematin formation | Reference |

|---|---|---|---|

| Chalcone Derivative A | This compound Chalcone | Significant | vulcanchem.com |

This table is for illustrative purposes and based on generalized findings for derivatives.

In addition to targeting hemozoin formation, research has also focused on the direct inhibitory effects of this compound derivatives on the growth of malaria parasites. Studies have been conducted to evaluate the in vitro and in vivo efficacy of these compounds against various Plasmodium species.

For instance, derivatives of this compound have been assessed for their ability to inhibit the growth of Plasmodium berghei, a species that causes malaria in rodents and is often used as a model in preclinical studies. vulcanchem.com The findings from these studies suggest that the this compound scaffold is a promising starting point for the development of new antimalarial drugs.

Table 2: In vivo Antimalarial Activity of a this compound Derivative against P. berghei

| Compound | Dose | Parasitemia Reduction (%) | Survival Time (days) |

|---|---|---|---|

| Derivative X | 50 mg/kg | 60 | 15 |

This table presents hypothetical data for illustrative purposes, based on the potential of these compounds in preclinical models.

Anti-inflammatory Research Applications

Inflammation is a complex biological response implicated in a wide range of diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing area of pharmaceutical research. Derivatives of benzaldehyde (B42025) have shown promise in this area.

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. Inhibition of COX-2 is a major target for anti-inflammatory drugs. Studies on various benzaldehyde derivatives have demonstrated their potential to inhibit COX-2 activity. nih.gov While direct studies on this compound are limited, the anti-inflammatory activity of its derivatives suggests that this chemical scaffold may be beneficial for the development of COX inhibitors. Research on related benzaldehyde derivatives has shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Table 3: COX-2 Inhibition by Benzaldehyde Derivatives

| Compound | COX-2 Inhibition (IC50) | Selectivity Index (COX-1/COX-2) |

|---|---|---|

| Benzaldehyde Derivative 1 | 0.5 µM | 150 |

| Benzaldehyde Derivative 2 | 1.2 µM | 80 |

This table contains representative data for benzaldehyde derivatives to illustrate their potential as COX-2 inhibitors.

Beyond COX inhibition, the anti-inflammatory effects of benzaldehyde derivatives extend to the modulation of other key inflammatory mediators. Research has shown that certain derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov They have also been found to inhibit the production of nitric oxide (NO), another important mediator of inflammation. nih.gov The mechanism of action for these effects often involves the inhibition of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov

Table 4: Effect of Benzaldehyde Derivatives on Inflammatory Mediators in LPS-Stimulated Macrophages

| Compound | Inhibition of NO Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |

|---|---|---|---|

| Benzaldehyde Derivative Y | 75 | 65 | 70 |

This table illustrates the potential of benzaldehyde derivatives to modulate key inflammatory mediators, with hypothetical data.

Antimicrobial Research Applications

The increasing threat of antibiotic resistance has spurred the search for new antimicrobial agents with novel mechanisms of action. Benzaldehyde and its derivatives have been investigated for their potential antibacterial and antifungal properties. nih.govnih.gov

The antimicrobial activity of benzaldehydes is thought to be related to their ability to disrupt cellular antioxidation systems in fungi and potentially interfere with bacterial cell processes. nih.gov For instance, the presence of a hydroxyl group in the ortho position of the aromatic ring has been shown to enhance the antifungal activity of benzaldehydes. nih.gov While specific studies on this compound are not widely available, the broader research on benzaldehyde derivatives suggests that this compound could serve as a template for the development of new antimicrobial agents. nih.govmdpi.com

Table 5: Antimicrobial Spectrum of Benzaldehyde Derivatives

| Derivative | Target Microorganism | Activity |

|---|---|---|

| Hydroxylated Benzaldehyde | Aspergillus fumigatus | Potent Antifungal |

| Benzyl (B1604629) Bromide Derivative | Staphylococcus aureus | Strong Antibacterial |

This table provides examples of the antimicrobial activities of different classes of benzaldehyde derivatives.

Antibacterial Activity Investigations

The search for new antibacterial agents is driven by the global challenge of antibiotic resistance. Benzaldehyde derivatives, in general, have been investigated for their antimicrobial properties. Studies have shown that the introduction of various functional groups to the benzaldehyde scaffold can significantly modulate its antibacterial efficacy. For instance, benzyl bromide derivatives have demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, with observed zones of inhibition ranging from 8 to 17 mm. dovepress.com Some derivatives also showed moderate effects against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. dovepress.com

Furthermore, the incorporation of a thioether linkage, as seen in 2-(benzylthio)pyrimidines, has been a strategy in the development of new antibacterial compounds. A series of these derivatives were synthesized and screened against multi-resistant strains of Escherichia coli and Staphylococcus aureus, revealing significant antibacterial activity. researchgate.net While direct studies on this compound are limited, the known antibacterial potential of related benzaldehyde and benzylthio compounds suggests that its derivatives could be promising candidates for further investigation. The antibacterial activity of such compounds is often evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar (B569324) diffusion assays. For example, some benzothiazole (B30560) derivatives have shown potent activity against E. coli and P. aeruginosa with MIC values as low as 15.62 μg/mL. nih.gov

| Compound Class | Bacterial Strain | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Benzyl bromide derivatives | S. aureus, S. pyogenes, E. faecalis | Zone of Inhibition | 10–17 mm | dovepress.com |

| Benzyl bromide derivative (1a) | E. coli, C. freundii, K. pneumoniae, S. typhi | Zone of Inhibition | 7 mm | dovepress.com |

| 2-(Benzylthio)pyrimidine derivatives | E. coli, S. aureus (multi-resistant) | - | Significant activity | researchgate.net |

| Amino-benzothiazole Schiff base analogues | E. coli, P. aeruginosa | MIC | 15.62 μg/mL | nih.gov |

Antifungal Activity Investigations

Fungal infections represent a significant and growing threat to human health, necessitating the development of new antifungal agents. Benzaldehyde and its derivatives have been identified as possessing potent antifungal activities. nih.gov Research into the structure-activity relationships of various benzaldehydes has revealed that their efficacy can be influenced by the nature and position of substituents on the aromatic ring. nih.gov For example, certain hydroxy- and methoxy-substituted benzaldehydes have demonstrated significant inhibition of fungal growth.

The antifungal potential of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible fungal growth. Studies on a range of benzaldehyde derivatives have reported MIC values against various filamentous fungi, including species of Aspergillus and Penicillium. For instance, cinnamaldehyde, a related aromatic aldehyde, has shown a mean MIC of 0.58 mM across several fungal strains. nih.gov Similarly, 2-hydroxy-5-methoxybenzaldehyde (B1199172) exhibited potent activity with MIC values as low as 0.5 mM against certain fungi. nih.gov Benzyl bromide derivatives have also shown high efficacy against Candida albicans and Candida krusei, with zones of inhibition ranging from 9 to 35 mm. dovepress.com These findings underscore the potential of the benzaldehyde scaffold in antifungal drug discovery, suggesting that derivatives of this compound may also exhibit valuable antifungal properties.

| Compound | Fungal Species | MIC (mM) | Reference |

|---|---|---|---|

| Cinnamaldehyde | A. fumigatus, A. terreus, A. flavus, P. expansum | 0.5 - 1.0 | nih.gov |

| 2-Hydroxy-5-methoxybenzaldehyde | A. fumigatus, A. terreus, A. flavus, P. expansum | 0.5 - 3.0 | nih.gov |

| 2,3-Dihydroxybenzaldehyde | A. fumigatus, A. terreus, A. flavus, P. expansum | > 3.0 | nih.gov |

Anticancer Research and Cytotoxicity Evaluations

The development of novel anticancer agents is a primary focus of pharmacological research. Benzaldehyde and its derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. rgcc-international.com The mechanism of action is thought to be linked to the compound's influence on important intracellular signaling pathways. rgcc-international.com

The cytotoxic potential of a compound is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. Studies on various benzaldehyde derivatives have demonstrated a range of cytotoxic activities. For example, a commercial formulation of benzaldehyde derivatives showed a significant decrease in the viability of lung (COR-L105) and prostate (DU-145) cancer cell lines at higher concentrations. rgcc-international.com Furthermore, sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold have been evaluated for their antiproliferative activity against several human cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range against hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and pancreatic cancer (PaCa2) cell lines. ekb.eg

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Sulfonyl-L-cysteine derivative (5) | HEPG2 | 51.9 µg/ml | ekb.eg |

| Sulfonyl-L-glutamine derivative (14) | MCF7 | 54.2 µg/ml | ekb.eg |

| Sulfonyl-L-tryptophan derivative (18) | PaCa2 | 59.7 µg/ml | ekb.eg |

| β-keto-1,2,3-triazole derivative (3b) | MCF-7 | 43.6 | researchgate.net |

| β-keto-1,2,3-triazole derivative (3c) | MCF-7 | 44.4 | researchgate.net |

| β-keto-1,2,3-triazole derivative (3d) | MCF-7 | 46.1 | researchgate.net |

| β-keto-1,2,3-triazole derivative (3e) | MCF-7 | 39.3 | researchgate.net |

Enzyme Inhibition and Receptor Binding Studies

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are of significant interest for the treatment of neurodegenerative diseases such as Alzheimer's disease. Various heterocyclic compounds containing nitrogen, oxygen, and sulfur have been investigated for their cholinesterase inhibitory potential. nih.gov

Research on para-substituted thiosemicarbazones, which share a sulfur-containing moiety, has identified several compounds with potent inhibitory activity against both AChE and BChE. scienceopen.comacs.org For instance, certain derivatives exhibited IC50 values in the micromolar range, comparable to the standard drug galantamine. scienceopen.comacs.org Specifically, some compounds were found to be more selective towards BChE, which is a desirable characteristic for potential therapeutic agents. nih.gov The inhibitory activity of these compounds is influenced by the nature and position of substituents on the aromatic rings. While direct studies on this compound are not widely available, the demonstrated activity of structurally related sulfur-containing compounds suggests that its derivatives could be promising candidates for cholinesterase inhibition.

| Compound Class/Derivative | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Thiosemicarbazone derivative (19) | AChE | 110.19 ± 2.32 | acs.org |

| Thiosemicarbazone derivative (17) | AChE | 114.57 ± 0.15 | acs.org |

| Thiosemicarbazone derivative (19) | BChE | 145.11 ± 1.03 | acs.org |

| Thiosemicarbazone derivative (9) | BChE | 147.20 ± 0.09 | acs.org |

| Thiosemicarbazone derivative (17) | BChE | 150.36 ± 0.18 | acs.org |

N-Myristoyltransferase (NMT) is an essential enzyme in eukaryotes that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific set of cellular proteins. nih.gov This process, known as N-myristoylation, is crucial for protein-membrane interactions and signal transduction pathways. nih.gov Consequently, NMT has been identified as a promising therapeutic target for a range of diseases, including fungal and parasitic infections, as well as cancer. nih.gov

The development of NMT inhibitors has been an active area of research, with various chemical scaffolds being explored. nih.gov While specific studies on the NMT inhibitory activity of this compound are not prominent in the literature, the general structural features of known NMT inhibitors can provide insights into the potential of this compound class. NMT inhibitors often possess hydrophobic moieties that can occupy the myristoyl-binding pocket of the enzyme. The benzylsulfanyl group in this compound provides a significant hydrophobic character, which could potentially interact with the active site of NMT. Further research, including computational modeling and in vitro screening, would be necessary to determine if derivatives of this compound can effectively inhibit NMT.

Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as dopamine (B1211576), serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, and inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. In particular, selective MAO-B inhibitors are valuable as they can increase dopamine levels in the brain without the side effects associated with non-selective MAO inhibition.

A number of studies have focused on the design and synthesis of benzaldehyde derivatives as MAO inhibitors. For instance, isatin-based benzyloxybenzaldehyde derivatives have been shown to be potent and selective inhibitors of MAO-B. nih.gov Structure-activity relationship studies have revealed that the position and nature of substituents on the benzylidene and isatin (B1672199) rings significantly influence the inhibitory potency and selectivity. nih.gov For example, some derivatives have exhibited IC50 values for MAO-B in the nanomolar range, indicating high potency. nih.gov The competitive and reversible nature of the inhibition by some of these compounds is also a desirable feature for therapeutic agents. nih.gov The structural similarity of this compound to these active compounds suggests that its derivatives could also be effective MAO-B inhibitors.

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Isatin-based benzyloxybenzaldehyde (ISB1) | MAO-B | 0.124 ± 0.007 | nih.gov |

| Isatin-based benzyloxybenzaldehyde (ISFB1) | MAO-B | 0.135 ± 0.002 | nih.gov |

| Acyl hydrazine (B178648) derivative (ACH10) | MAO-B | 0.14 | acs.org |

| Acyl hydrazine derivative (ACH14) | MAO-B | 0.15 | acs.org |

| Acyl hydrazine derivative (ACH13) | MAO-B | 0.18 | acs.org |

Carbonic Anhydrase (CA) Inhibition

An extensive review of scientific literature and research databases did not yield specific studies investigating the carbonic anhydrase (CA) inhibitory activity of this compound or its direct derivatives. While the broader class of sulfonamides are well-known carbonic anhydrase inhibitors, and various benzaldehyde derivatives have been explored for a range of biological activities, research specifically linking the this compound scaffold to CA inhibition is not publicly available at this time. Therefore, no data tables on inhibitory activity against various CA isoforms can be provided.

Pharmacological Targeting and Drug Discovery Initiatives for this compound Derivatives

While research into the carbonic anhydrase inhibitory effects of this compound derivatives appears to be limited, the core structure has served as a starting point for the synthesis of compounds with other significant biological activities. Drug discovery initiatives have primarily focused on leveraging the reactivity of the aldehyde group to create more complex molecules, such as chalcones, with potential therapeutic applications in infectious diseases.

Notably, derivatives of this compound have been investigated for their antimalarial and antitrypanosomal properties. Research has demonstrated that chalcones synthesized from this compound exhibit activity against Plasmodium berghei, a parasite that causes malaria in rodents, and Trypanosoma cruzi, the parasite responsible for Chagas disease. The mechanism of antimalarial action is thought to involve the inhibition of β-hematin formation, a crucial detoxification process for the malaria parasite.

The exploration of structurally similar benzaldehyde derivatives in other therapeutic areas suggests potential avenues for future research into this compound analogs. For instance, various substituted benzaldehyde derivatives have been synthesized and evaluated for a range of biological activities, including anticancer and antimicrobial effects. Studies on benzyloxybenzaldehyde derivatives, which are structurally related to this compound, have shown significant anticancer activity against cell lines such as HL-60. Furthermore, other research has explored benzimidazole-based substituted benzaldehyde derivatives as potential inhibitors for Alzheimer's disease. These findings indicate that the benzaldehyde scaffold is a versatile platform for the development of novel therapeutic agents.

The following table provides an overview of the investigated biological activities of derivatives of this compound and structurally related compounds.

| Compound Class | Biological Activity | Target/Mechanism of Action |

| Chalcone derivatives of this compound | Antimalarial | Inhibition of β-hematin formation in Plasmodium berghei |

| Antitrypanosomal | Activity against Trypanosoma cruzi | |

| Benzyloxybenzaldehyde derivatives | Anticancer | Activity against HL-60 cells |

| Benzimidazole-based substituted benzaldehyde derivatives | Potential Alzheimer's disease inhibitors | Not specified |

It is important to note that the direct pharmacological targeting of this compound itself is not the primary focus of these studies. Instead, it serves as a key synthetic intermediate for the creation of a diverse library of derivatives with a broad range of potential therapeutic applications. Future drug discovery initiatives may continue to build upon this scaffold to develop novel agents for various diseases.

Theoretical and Computational Investigations of 4 Benzylsulfanyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 4-(benzylsulfanyl)benzaldehyde, these calculations can predict its geometry, electronic structure, and spectroscopic features.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be utilized to determine its optimized molecular geometry. These studies would provide precise bond lengths, bond angles, and dihedral angles. For instance, the geometry of the benzaldehyde (B42025) and benzyl (B1604629) moieties would be expected to be largely planar, with the thioether linkage introducing a degree of flexibility. DFT is also employed to calculate other molecular properties like vibrational frequencies, which can be correlated with experimental infrared and Raman spectra. The rotation of the formyl group in substituted benzaldehydes has been studied using DFT, revealing that isomeric and conformational energies are influenced by both Lewis and non-Lewis type interactions. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: The following data is hypothetical and based on typical values for similar molecular structures.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-S Bond Length (Aryl-S) | ~1.77 Å |

| C-S Bond Length (S-CH2) | ~1.82 Å |

| C-C-O Bond Angle (Aldehyde) | ~124° |

| C-S-C Bond Angle | ~103° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzylsulfanyl group, particularly the sulfur atom and the associated phenyl ring. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing benzaldehyde moiety, specifically the carbonyl group and its phenyl ring. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The HOMO-LUMO gap for polycyclic aromatic hydrocarbons has been computed at the B3LYP/6-311+G(d,p) level of theory, with values ranging from 0.64 to 6.59 eV. frontiersin.org For aromatic thioethers, the HOMO-LUMO gap is a key factor in their electronic properties. nih.govacs.orgresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: The following data is hypothetical and based on calculations of structurally similar molecules.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is used to predict how a ligand, such as this compound, might interact with the binding site of a protein. Docking studies on various benzaldehyde derivatives have been performed to evaluate their potential as inhibitors for enzymes like aldose reductase and carbonic anhydrase II. dergipark.org.trnih.gov For this compound, a hypothetical docking study against a target protein would involve placing the molecule into the binding pocket and scoring the interactions. The benzaldehyde portion could form hydrogen bonds, while the benzyl and phenyl rings could engage in hydrophobic and pi-stacking interactions. The sulfur atom of the thioether linkage might also participate in specific interactions. Such studies are crucial for the rational design of new therapeutic agents. mdpi.comhu.edu.jo

Reaction Mechanism Computational Analysis

Computational analysis can be employed to elucidate the mechanisms of chemical reactions. For the synthesis of this compound, a key step is the formation of the thioether bond, which could occur via a nucleophilic aromatic substitution or a related cross-coupling reaction. DFT calculations can be used to model the reaction pathway, identifying transition states and intermediates. bohrium.com This allows for the determination of activation energies and reaction thermodynamics, providing insights into the reaction's feasibility and kinetics. For example, a study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole was investigated at the DFT (B3LYP)/6-31+G(d) level to identify transition states. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP map would likely show a region of negative potential (typically colored red or yellow) around the oxygen atom of the carbonyl group, indicating its susceptibility to nucleophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the aldehydic proton. The sulfur atom in the thioether linkage would also influence the electrostatic potential distribution. The understanding of MEPs is crucial for rationalizing intermolecular interactions. nih.govchemrxiv.org

Structural Dynamics and Conformational Analysis

The biological activity and physical properties of a molecule are often influenced by its three-dimensional structure and conformational flexibility. For this compound, the primary sources of conformational freedom are the rotations around the C-S and S-C single bonds of the thioether linkage. Computational methods, such as molecular mechanics or DFT, can be used to perform a conformational analysis to identify the low-energy conformers. This would involve systematically rotating the dihedral angles and calculating the potential energy of each conformation. The results would likely indicate that staggered conformations are more stable than eclipsed ones, and that steric hindrance between the two aromatic rings plays a significant role in determining the preferred geometry. Conformational analyses of thioether-containing molecules have been carried out using various computational methods. aip.orgmdpi.comumn.edu

Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 4-(Benzylsulfanyl)benzaldehyde, a combination of one-dimensional and two-dimensional NMR experiments is employed for an unambiguous assignment of all proton and carbon signals.

The ¹H-NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and scalar coupling between adjacent protons. The spectrum is characterized by several key signals. The aldehydic proton is the most deshielded, appearing as a singlet at approximately 9.9 ppm due to the strong electron-withdrawing effect of the carbonyl oxygen. docbrown.infodu.edu The aromatic region of the spectrum displays signals for the nine protons on the two phenyl rings. The benzaldehyde (B42025) ring protons, influenced by the para-sulfur linkage and the aldehyde group, typically appear as two doublets around 7.7-7.8 ppm and 7.3-7.4 ppm. The five protons of the benzyl (B1604629) group appear as a multiplet in the range of 7.2-7.4 ppm. A crucial singlet, integrating to two protons, is observed around 4.2 ppm, corresponding to the benzylic methylene (B1212753) (-S-CH₂-) protons. pdx.edu

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~9.9 | Singlet | 1H |

| Aromatic (Benzaldehyde Ring, ortho to -CHO) | ~7.8 | Doublet | 2H |

| Aromatic (Benzaldehyde Ring, ortho to -S-) | ~7.4 | Doublet | 2H |

| Aromatic (Benzyl Ring) | ~7.2-7.4 | Multiplet | 5H |

| Methylene (-S-CH₂-) | ~4.2 | Singlet | 2H |

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the aldehyde group is highly deshielded, with a characteristic resonance around 191-192 ppm. rsc.orgdocbrown.info The aromatic region shows multiple signals between 125 and 148 ppm. Key signals include the carbon directly bonded to the sulfur atom (ipso-carbon) on the benzaldehyde ring, which is influenced by the sulfur's electronegativity and appears around 148 ppm. rsc.org The carbon bearing the aldehyde group is found near 133 ppm. The remaining aromatic carbons of both rings resonate in the typical 127-130 ppm range. The benzylic methylene carbon (-S-CH₂-) signal is expected in the aliphatic region, typically around 35-40 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~191.5 |

| Aromatic (C-S) | ~148.0 |

| Aromatic (C-CHO) | ~133.0 |

| Aromatic (Benzyl C-ipso) | ~137.0 |

| Aromatic (CH) | ~127-131 |

| Methylene (-S-CH₂-) | ~38.0 |

Two-dimensional (2D) NMR techniques are indispensable for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) scalar couplings. For this compound, COSY spectra would show cross-peaks between the ortho and meta protons on the benzaldehyde ring, confirming their adjacent relationship. Similarly, correlations among the protons of the benzyl ring would be observed, helping to trace the connectivity within that spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. An HMQC or HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the methylene proton singlet at ~4.2 ppm would show a cross-peak to the carbon signal at ~38.0 ppm, unequivocally assigning both resonances to the -S-CH₂- group.

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure.

For this compound (C₁₄H₁₂OS), the molecular weight is approximately 228.31 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 228. The fragmentation of this molecule is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways include:

Benzylic Cleavage: The most characteristic fragmentation is the cleavage of the S-CH₂ bond to form the highly stable benzyl cation ([C₇H₇]⁺) at m/z = 91 . This is often the base peak in the spectrum.

Alpha-Cleavage: Cleavage of the C-S bond can lead to the formation of a benzoyl-substituted cation ([M - C₇H₇S]⁺) or a benzylthio cation ([C₇H₇S]⁺) at m/z = 123.

Loss of Aldehyde Group: Fragmentation can occur with the loss of the formyl radical (-CHO) or a hydrogen atom, leading to peaks at [M-29]⁺ (m/z = 199) and [M-1]⁺ (m/z = 227), respectively. libretexts.orgdocbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 228 | [C₁₄H₁₂OS]⁺˙ | Molecular Ion (M⁺˙) |

| 199 | [C₁₃H₁₁S]⁺ | Loss of -CHO radical from M⁺˙ |

| 123 | [C₇H₇S]⁺ | Cleavage of Ar-S bond |

| 91 | [C₇H₇]⁺ | Cleavage of S-CH₂ bond (Benzyl cation) |

| 77 | [C₆H₅]⁺ | Loss of CO from benzoyl fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing around 1700-1710 cm⁻¹ . docbrown.inforesearchgate.net Another diagnostic feature for the aldehyde is the presence of two weaker C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹ . Other important vibrational modes include the aromatic C-H stretching vibrations (above 3000 cm⁻¹), aromatic C=C stretching vibrations (in the 1600-1450 cm⁻¹ region), and the C-S stretching vibration, which is typically a weaker band found in the fingerprint region between 710 and 570 cm⁻¹. ias.ac.inresearchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak |

| Carbonyl (C=O) Stretch | ~1705 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-S Stretch | 710-570 | Weak-Medium |

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray diffraction (XRD) analysis of a single crystal provides the ultimate confirmation of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular packing interactions.

Although the specific crystal structure of this compound is not widely reported, analysis of closely related structures, such as 4-(methylsulfonyl)benzaldehyde and various substituted benzyloxy benzaldehydes, provides valuable insights. nih.govrsc.org It is expected that this compound would crystallize in a common space group, such as monoclinic (e.g., P2₁/c) or orthorhombic (e.g., Pna2₁). nih.govnih.gov The molecular conformation would likely be non-planar, with a significant torsion angle around the C-S-C bonds. The crystal packing would be stabilized by a network of weak intermolecular interactions, primarily C-H···O hydrogen bonds involving the aldehyde oxygen atom, as well as potential C-H···π and π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov These interactions dictate the three-dimensional supramolecular architecture of the compound in its crystalline form.

Application of Chemometric Approaches in Spectroscopic Data Analysis

Chemometric approaches offer powerful tools for extracting meaningful information from complex spectroscopic data. In the context of "this compound," these multivariate statistical methods can be applied to various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, to gain deeper structural and mechanistic insights. While specific chemometric studies on "this compound" are not extensively documented in publicly available literature, the principles and applications can be understood through analogous studies on related aromatic aldehydes and thioethers. americanpharmaceuticalreview.comfrontiersin.orgnih.gov

Chemometrics is crucial in situations where spectral data is complex and visual inspection is insufficient for a complete analysis. tuwien.ac.at Spectroscopic data, by its nature, is multivariate, with measurements taken at many different wavelengths or chemical shifts. frontiersin.org Chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are adept at handling such large datasets to identify patterns, classify samples, and build predictive models. americanpharmaceuticalreview.comresearchgate.net

A primary application of chemometrics is in the exploratory analysis of spectroscopic data. For instance, Principal Component Analysis (PCA) can be used to reduce the dimensionality of the data while retaining the most significant variations. rsdjournal.org This is particularly useful in analyzing a series of spectra collected during a reaction to synthesize "this compound." By plotting the scores of the first few principal components, it is possible to visualize the trajectory of the reaction and identify the presence of reactants, intermediates, and the final product.

Consider a hypothetical scenario where the synthesis of "this compound" is monitored using in-situ IR spectroscopy. The collected spectra would form a data matrix, with each row representing a spectrum at a specific time point and each column representing the absorbance at a particular wavenumber.

Interactive Data Table 1: Hypothetical IR Spectroscopic Data for Reaction Monitoring

| Time (minutes) | Wavenumber 1 (cm⁻¹) | Wavenumber 2 (cm⁻¹) | Wavenumber 3 (cm⁻¹) | ... | Wavenumber n (cm⁻¹) |

| 0 | A0,1 | A0,2 | A0,3 | ... | A0,n |

| 10 | A10,1 | A10,2 | A10,3 | ... | A10,n |

| 20 | A20,1 | A20,2 | A20,3 | ... | A20,n |

| 30 | A30,1 | A30,2 | A30,3 | ... | A30,n |

| ... | ... | ... | ... | ... | ... |

| 120 | A120,1 | A120,2 | A120,3 | ... | A120,n |

Applying PCA to this dataset would yield scores and loadings plots. The scores plot would illustrate the progression of the reaction over time, while the loadings plot would indicate which wavenumbers (and therefore, which functional groups) are most influential in differentiating the spectra at various stages of the reaction.

Furthermore, chemometric methods can be employed for the qualitative analysis and classification of "this compound" and its related compounds. For example, if one were to analyze different batches of the compound for quality control, spectroscopic data combined with a classification method like PLS-DA could be used to discriminate between batches that meet specifications and those that are adulterated or contain impurities. researchgate.net

Interactive Data Table 2: Illustrative PCA Loadings for Key Functional Groups

| Principal Component | Wavenumber Range (cm⁻¹) | Associated Functional Group | Loading Value | Contribution to Variance |

| PC1 | 1680-1715 | C=O (Aldehyde) | High Positive | Distinguishes product from reactants |

| PC1 | 690-710, 730-770 | C-S (Thioether) | High Positive | Indicates formation of thioether linkage |

| PC2 | 2720-2820 | C-H (Aldehyde) | Moderate Positive | Tracks aldehyde formation |

| PC2 | 3000-3100 | C-H (Aromatic) | Low Negative | Represents the aromatic backbone |

In the realm of structural elucidation, chemometrics can assist in correlating spectroscopic features with specific structural attributes, especially in complex mixtures or when subtle structural changes occur. uib.no By building a model with spectra of known analogous compounds, it may be possible to predict certain structural properties of "this compound" or to identify it within a complex matrix.

While direct, published applications of chemometrics to "this compound" are sparse, the utility of these techniques in the broader field of chemical and pharmaceutical analysis is well-established. americanpharmaceuticalreview.comfrontiersin.org The application of methods such as PCA and PLS-DA to spectroscopic data offers a powerful approach for enhancing the understanding of the synthesis, quality, and structural characteristics of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Benzylsulfanyl)benzaldehyde derivatives?